Hydrogen-Bond Donor Count: Zero vs. One in the Phosphole Oxide Analog
3,7-Dioxa-4-phosphabicyclo[4.1.0]heptane has zero hydrogen-bond donors, whereas the isomeric monocyclic phosphole oxide 2,3-dihydro-1-hydroxy-1H-phosphole 1-oxide (CAS 694-24-6) possesses one O–H donor . This difference is structurally encoded in the bicyclic framework, which lacks a P–OH or P(=O)OH moiety. Hydrogen-bond donor count is a critical determinant of membrane permeability, solubility, and off-target binding in drug design; zero donors correlate with improved passive permeability and reduced promiscuity in certain target classes .
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide (CAS 694-24-6): HBD = 1 |
| Quantified Difference | 0 vs. 1 (qualitative: absent vs. present acidic proton) |
| Conditions | Computed property (Cactvs 3.4.8.18 / PubChem release 2021) |
Why This Matters
The absence of an acidic proton eliminates a variable in acid/base-dependent partitioning and reactivity, making the bicyclic compound preferable when seeking a non-ionizable phosphorus scaffold.
- [1] PubChem Compound Summary for CID 45120328, 3,7-Dioxa-4-phosphabicyclo[4.1.0]heptane. https://pubchem.ncbi.nlm.nih.gov/compound/377753-46-3 (accessed 2026-05-05). View Source
- [2] PubChem Compound Summary for CID 69665, 2,3-Dihydro-1-hydroxy-1H-phosphole 1-oxide. https://pubchem.ncbi.nlm.nih.gov/compound/694-24-6 (accessed 2026-05-05). View Source
